molecular formula C8H7N3O3 B8669744 1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazole CAS No. 61621-23-6

1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazole

Cat. No. B8669744
CAS RN: 61621-23-6
M. Wt: 193.16 g/mol
InChI Key: LAIHVWPHVRFVKH-UHFFFAOYSA-N
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Patent
US04093812

Procedure details

Heat 1.0 g of 1-methyl-3-(5-nitro-2-furyl)pyrazole together with 0.73 g of hexamethylenetetramine and 11.6 g of trifluoroacetic acid for 4.5 hours at boiling point. Add the resulting 4-pyrazolylmethyleneammonium-salt-containing solution to 31 ml of ice water. Stir the thus-obtained admixture for 15 minutes, and make it alkaline with concentrated sodium carbonate solution. Filter off the precipitate and wash it with water until it is neutral to obtain 1-methyl-3-(5-nitro-2-furyl)pyrazole-4-carboxaldehyde [melting point: 181° to 182° C] with a yield of 79%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
[Compound]
Name
4-pyrazolylmethyleneammonium-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
31 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([C:7]2[O:8][C:9]([N+:12]([O-:14])=[O:13])=[CH:10][CH:11]=2)=[N:3]1.C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:27](O)=[O:28].C(=O)([O-])[O-].[Na+].[Na+]>>[CH3:1][N:2]1[CH:6]=[C:5]([CH:27]=[O:28])[C:4]([C:7]2[O:8][C:9]([N+:12]([O-:14])=[O:13])=[CH:10][CH:11]=2)=[N:3]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1N=C(C=C1)C=1OC(=CC1)[N+](=O)[O-]
Name
Quantity
0.73 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
11.6 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
4-pyrazolylmethyleneammonium-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
31 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stir the thus-obtained admixture for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter off the precipitate
WASH
Type
WASH
Details
wash it with water until it

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN1N=C(C(=C1)C=O)C=1OC(=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.